N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at position 4 and a cyclohexanecarboxamide moiety at position 2. The thiazole ring provides a rigid aromatic framework, while the pyridine and cyclohexane groups contribute to its electronic and steric properties. Its synthesis typically involves coupling a thiazole intermediate with cyclohexanecarboxamide under nucleophilic substitution or condensation conditions .
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(11-6-2-1-3-7-11)18-15-17-13(10-20-15)12-8-4-5-9-16-12/h4-5,8-11H,1-3,6-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPQFMSWBPQAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanecarboxamide moiety. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the thiazole ring . This intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation under controlled conditions. For example:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Hydrogen peroxide | Acidic medium, 60–80°C | Formation of thiazole sulfoxide derivatives | |
| Ozone | -78°C in dichloromethane | Ring cleavage to form carbonyl compounds |
These reactions are influenced by steric effects from the pyridine and cyclohexane groups, which modulate electron density on the thiazole sulfur atom.
Nucleophilic Substitution
The thiazole nitrogen and sulfur atoms participate in substitution reactions:
| Site | Nucleophile | Product | Source |
|---|---|---|---|
| Thiazole C-2 position | Amines (e.g., methylamine) | Substituted thiazole derivatives | |
| Thiazole C-4 position | Thiols | Thioether-linked analogs |
The pyridine ring’s electron-withdrawing effect enhances electrophilicity at the thiazole C-4 position, facilitating nucleophilic attacks .
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Source |
|---|---|---|---|
| 6M HCl, reflux | None | Cyclohexanecarboxylic acid + 2-aminothiazole | |
| NaOH (10%), ethanol | Triethylamine | Sodium carboxylate intermediate |
Hydrolysis kinetics depend on the steric hindrance imposed by the cyclohexane ring.
Alkylation and Acylation
The pyridine nitrogen and thiazole amine groups are susceptible to alkylation:
| Reagent | Target Site | Product | Source |
|---|---|---|---|
| Methyl iodide | Pyridine N-atom | N-methylpyridinium salt | |
| Benzoyl chloride | Thiazole NH group | N-benzoylated derivative |
These reactions often require polar aprotic solvents (e.g., DMF) and mild heating (50–70°C) .
Cycloaddition and Heterocycle Formation
The compound participates in [3+2] cycloadditions with azides:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Sodium azide | Cu(I) catalyst, 100°C | Tetrazole-functionalized analogs |
This reactivity is leveraged to introduce tetrazole moieties for enhanced bioactivity.
Biological Interactions (Enzymatic Reactions)
In pharmacological contexts, the compound interacts with microbial enzymes:
| Target | Interaction Type | Biological Effect | Source |
|---|---|---|---|
| M. tuberculosis enzymes | Competitive inhibition | Disruption of cell wall synthesis | |
| Human kinases | Allosteric modulation | Anti-inflammatory activity |
The thiazole-pyridine framework is critical for binding to ATP pockets in kinases .
Reaction Conditions and Catalysts
Optimized synthetic protocols include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its efficacy against various pathogens. For instance, compounds with thiazole moieties have shown activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 31.25 µg/mL |
| This compound | Escherichia coli | 62.5 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have demonstrated that thiazole-based compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest . Specifically, derivatives of thiazole have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study: CDK Inhibition
A novel series of thiazole derivatives were synthesized and tested for their ability to inhibit CDK4 and CDK6. These compounds exhibited high potency and selectivity, suggesting they could serve as effective therapeutic agents in cancer treatment .
Biological Pathways
The interaction of this compound with biological targets has been a subject of extensive research. Its mechanism involves modulation of key signaling pathways involved in inflammation and cancer progression.
Table 2: Key Biological Pathways Affected by Thiazole Compounds
| Pathway | Effect | Reference |
|---|---|---|
| MAPK/ERK Pathway | Inhibition of cell proliferation | |
| PI3K/Akt Pathway | Induction of apoptosis | |
| NF-kB Pathway | Reduction in inflammatory markers |
Future Directions and Conclusion
The applications of this compound extend beyond antimicrobial and anticancer properties. Ongoing research aims to explore its potential in other therapeutic areas such as neuroprotection and metabolic disorders.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition is achieved through competitive binding to the catalytic site of the kinases, preventing the phosphorylation of downstream targets . This mechanism is particularly relevant in the context of smooth muscle relaxation and the regulation of the cell cycle .
Comparison with Similar Compounds
Key Observations:
- Cyclohexane vs. Aromatic Carboxamide : The cyclohexane group in the target compound improves solubility compared to aromatic carboxamides (e.g., pyridine-2-carboxamide) but may reduce π-π stacking interactions with hydrophobic enzyme pockets .
- Fused Ring Systems: Compounds with fused heterocycles (e.g., imidazo-thiazole or dihydroquinoline) exhibit higher rigidity and binding specificity but may face synthetic challenges .
- Substituent Effects : Halogenated or fluorinated analogs (e.g., fluorophenyl derivatives) show enhanced metabolic stability and target affinity .
Biological Activity
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Antitumor Activity : This compound has been shown to inhibit tumor growth by regulating angiogenesis signaling pathways. In vitro studies demonstrated its ability to suppress colony formation and migration of human umbilical vein endothelial cells (HUVECs), indicating potential as an antiangiogenic agent .
- Anticonvulsant Properties : Research indicates that thiazole derivatives exhibit anticonvulsant activity. Similar compounds have demonstrated effectiveness in various seizure models, suggesting that this compound may possess similar properties .
- Antibacterial Activity : Thiazole-containing compounds have been recognized for their antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups within the thiazole moiety enhances this activity, making it a candidate for further exploration in antibiotic development .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of the compound. Key findings include:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring are critical for enhancing biological efficacy. Electron-withdrawing groups tend to improve activity against various targets.
- Thiazole Moiety : Variations in the thiazole structure can lead to significant changes in potency against cancer cells and bacteria. For instance, the introduction of alkyl or aryl groups can enhance lipophilicity and improve cellular uptake .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Study on Angiogenesis Inhibition :
- Anticonvulsant Activity Assessment :
-
Antibacterial Efficacy Testing :
- Antibacterial assays revealed that derivatives containing the thiazole moiety displayed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising avenue for drug development .
Q & A
Q. How do researchers integrate theoretical frameworks into experimental design?
- Answer : Hypotheses are grounded in molecular docking (AutoDock Vina) and pharmacophore modeling. Theoretical scaffolds guide derivatization, with iterative feedback between simulations and wet-lab validation .
Methodological Notes
- Data Management : Use chemical software (e.g., PubChem, ChemAxon) for structure-data curation. Encrypted databases ensure reproducibility and compliance with FAIR principles .
- Ethical Standards : Adhere to ACS and IUPAC guidelines for synthetic protocols and data reporting. Avoid commercial platforms (e.g., BenchChem) for critical data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
